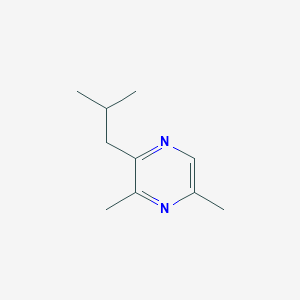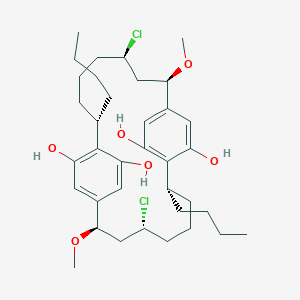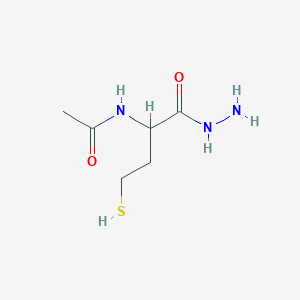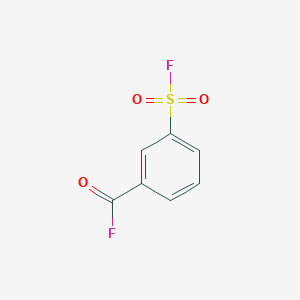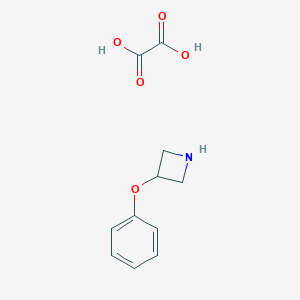
3-Phenoxyazetidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxyazetidine oxalate is a chemical compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-Phenoxyazetidine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 3-Phenoxyazetidine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Phenoxyazetidine oxalate has a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to decrease the levels of oxidative stress markers in the body. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Phenoxyazetidine oxalate is its high purity and good yields during synthesis. Additionally, it has been shown to possess a wide range of biological activities, making it a versatile compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Phenoxyazetidine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, studies are needed to investigate its safety and toxicity profiles. Overall, 3-Phenoxyazetidine oxalate shows promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 3-Phenoxyazetidine oxalate involves the reaction of phenoxyacetic acid with ethylenediamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of 3-Phenoxyazetidine. This method has been optimized to yield high purity and good yields of the product.
Eigenschaften
CAS-Nummer |
132924-57-3 |
|---|---|
Produktname |
3-Phenoxyazetidine oxalate |
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
oxalic acid;3-phenoxyazetidine |
InChI |
InChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
SJAQQUXPBCFIDC-UHFFFAOYSA-N |
SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Synonyme |
3-PHENOXY-AZETIDINE OXALATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



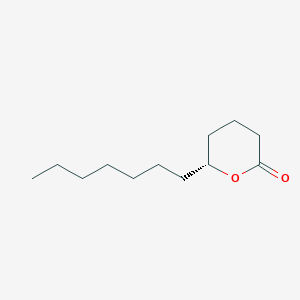
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
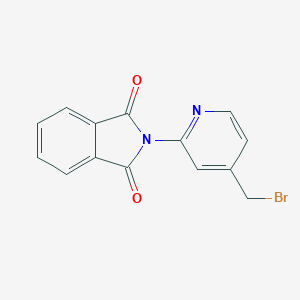
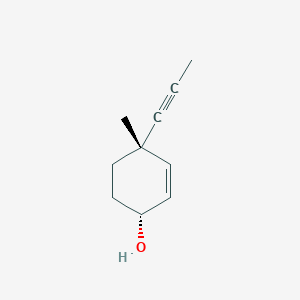
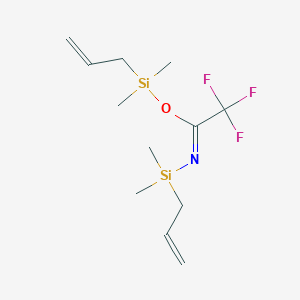
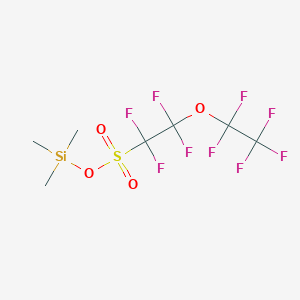
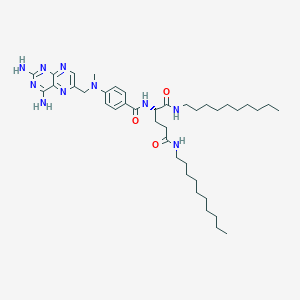
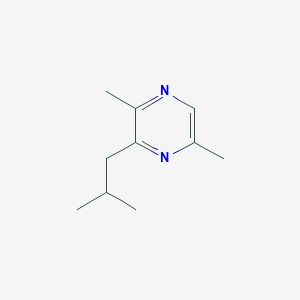
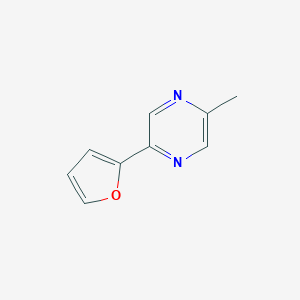
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
